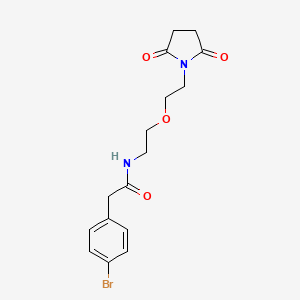![molecular formula C14H16ClN3O B2785714 2-[4-(2-Chloroacetyl)piperazin-1-yl]-2-phenylacetonitrile CAS No. 923155-13-9](/img/structure/B2785714.png)
2-[4-(2-Chloroacetyl)piperazin-1-yl]-2-phenylacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[4-(2-Chloroacetyl)piperazin-1-yl]-2-phenylacetonitrile” seems to be a complex organic molecule. It likely contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds .
Chemical Reactions Analysis
Again, while specific reactions involving “this compound” are not available, similar compounds have been studied. For instance, a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives was synthesized and evaluated for their in vitro antimicrobial and anticancer activities .Mécanisme D'action
2-[4-(2-Chloroacetyl)piperazin-1-yl]-2-phenylacetonitrile is an organic compound that is used in the synthesis of a variety of compounds. The mechanism of action of this compound is dependent on the specific compound being synthesized. Generally speaking, the mechanism of action involves the reaction of 2-chloroacetyl piperazine with phenylacetonitrile, which results in the formation of a new molecule.
Biochemical and Physiological Effects
This compound is an organic compound that is used in the synthesis of a variety of compounds. The biochemical and physiological effects of this compound depend on the specific compound being synthesized. Generally speaking, the biochemical and physiological effects of this compound are related to the specific compound being synthesized. For example, compounds synthesized from this compound may have anti-cancer, anti-inflammatory, or other therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-[4-(2-Chloroacetyl)piperazin-1-yl]-2-phenylacetonitrile has several advantages for use in laboratory experiments. For example, it is relatively inexpensive and can be easily synthesized from commercially available starting materials. In addition, it is relatively stable and can be easily stored for long periods of time. However, there are some limitations to using this compound in laboratory experiments. For example, it is a relatively volatile compound and may degrade over time if not stored properly. In addition, it is a relatively reactive compound and may react with other compounds in the reaction mixture.
Orientations Futures
There are a variety of potential future directions for research involving 2-[4-(2-Chloroacetyl)piperazin-1-yl]-2-phenylacetonitrile. For example, it could be used in the synthesis of novel compounds with therapeutic effects, such as those used in cancer research. In addition, it could be used in the synthesis of compounds with improved solubility and stability, which could be used in drug delivery systems. Furthermore, this compound could be used in the synthesis of compounds that are more resistant to degradation, which could improve the shelf-life of pharmaceuticals. Finally, this compound could be used in the synthesis of compounds with improved pharmacokinetic and pharmacodynamic properties, which could lead to more effective drugs.
Méthodes De Synthèse
2-[4-(2-Chloroacetyl)piperazin-1-yl]-2-phenylacetonitrile can be synthesized using a variety of methods, including the reaction of 2-chloroacetyl piperazine with phenylacetonitrile. This reaction is typically carried out in the presence of a base, such as triethylamine, and a catalyst, such as p-toluenesulfonic acid. The reaction is typically carried out at a temperature of around 80°C, and the product is isolated by extraction with an organic solvent, such as ethyl acetate.
Applications De Recherche Scientifique
2-[4-(2-Chloroacetyl)piperazin-1-yl]-2-phenylacetonitrile has been used extensively in scientific research, particularly in the fields of medicinal chemistry and drug discovery. For example, this compound has been used as a starting material in the synthesis of a variety of compounds, such as inhibitors of protein tyrosine kinases and phosphatases. In addition, this compound has been used in the synthesis of several novel bioactive molecules, such as those used in cancer research.
Propriétés
IUPAC Name |
2-[4-(2-chloroacetyl)piperazin-1-yl]-2-phenylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c15-10-14(19)18-8-6-17(7-9-18)13(11-16)12-4-2-1-3-5-12/h1-5,13H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKMGPJGVSWJRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C#N)C2=CC=CC=C2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-chlorophenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2785632.png)
![3,6-dimethyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2785633.png)




![2-(2-methoxyphenyl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)ethanone](/img/structure/B2785645.png)



![1-[2-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide](/img/structure/B2785649.png)
![3-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2785652.png)
![2-[1-(2-Fluorophenyl)cyclopropyl]acetic acid](/img/structure/B2785653.png)
